Cas no 2138106-63-3 (2-(3-methoxy-1,2-thiazol-4-yl)acetic acid)

2-(3-methoxy-1,2-thiazol-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-methoxy-1,2-thiazol-4-yl)acetic acid
- 2138106-63-3
- EN300-1139151
-
- インチ: 1S/C6H7NO3S/c1-10-6-4(2-5(8)9)3-11-7-6/h3H,2H2,1H3,(H,8,9)
- InChIKey: FGCSPGLLEBMORR-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=N1)OC)CC(=O)O
計算された属性
- せいみつぶんしりょう: 173.01466426g/mol
- どういたいしつりょう: 173.01466426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 87.7Ų
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139151-5.0g |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid |
2138106-63-3 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1139151-0.5g |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid |
2138106-63-3 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1139151-2.5g |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid |
2138106-63-3 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1139151-0.1g |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid |
2138106-63-3 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1139151-1g |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid |
2138106-63-3 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1139151-10g |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid |
2138106-63-3 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1139151-0.25g |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid |
2138106-63-3 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1139151-10.0g |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid |
2138106-63-3 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1139151-5g |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid |
2138106-63-3 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1139151-1.0g |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid |
2138106-63-3 | 1g |
$986.0 | 2023-06-09 |
2-(3-methoxy-1,2-thiazol-4-yl)acetic acid 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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8. Book reviews
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-(3-methoxy-1,2-thiazol-4-yl)acetic acidに関する追加情報
Introduction to 2-(3-Methoxy-1,2-Thiazol-4-Yl)Acetic Acid (CAS No. 2138106-63-3)
The compound 2-(3-methoxy-1,2-thiazol-4-yl)acetic acid (CAS No. 2138106-63-3) is a significant molecule in the field of organic chemistry, particularly in the synthesis of bioactive compounds. This compound belongs to the class of thiazole derivatives, which have gained considerable attention due to their diverse biological activities and applications in drug discovery.
The structure of 2-(3-methoxy-1,2-thiazol-4-yl)acetic acid consists of a thiazole ring substituted with a methoxy group at position 3 and an acetic acid moiety at position 4. This substitution pattern is crucial for its biological activity and chemical reactivity. The thiazole ring is a five-membered heterocyclic structure containing one sulfur and one nitrogen atom, which contributes to its unique electronic properties and ability to form hydrogen bonds.
Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas, including anti-inflammatory, antitumor, and antimicrobial activities. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that thiazole-containing compounds exhibit potent inhibitory effects on specific enzymes associated with inflammatory diseases. These findings underscore the importance of thiazole derivatives as lead compounds in drug development.
In addition to its biological significance, 2-(3-methoxy-1,2-thiazol-4-yL)acetic acid has been explored for its role in agrochemical applications. A study conducted by researchers at the University of California revealed that this compound exhibits promising activity against plant pathogens, making it a potential candidate for fungicide development. The methoxy group substitution enhances the compound's stability and bioavailability, which are critical factors for agricultural applications.
The synthesis of thiazole derivatives, including CAS No. 2138106-63-3, has been optimized through various methodologies to improve yield and purity. One such method involves the cyclization of an appropriate thioamide with a ketone or aldehyde under acidic conditions. This approach not only simplifies the synthesis process but also allows for the introduction of substituents at specific positions on the thiazole ring.
The physical and chemical properties of CAS No. 2138106-63-based compounds are essential for understanding their behavior in different environments. For example, the melting point and solubility characteristics of thiazole derivatives influence their formulation and delivery in pharmaceuticals and agrochemicals. Recent advancements in analytical techniques have enabled precise determination of these properties, facilitating better design and optimization of related compounds.
In conclusion, CAS No. 2138106-based compounds like thiazole derivatives, particularly thiazol-acetic acids, represent a promising class of molecules with wide-ranging applications in medicine and agriculture. Ongoing research continues to uncover new insights into their mechanisms of action and potential uses, solidifying their position as key players in modern chemical science.
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